tert-Butyl (1-(2-amino-1-(4-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate
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Overview
Description
tert-Butyl (1-(2-amino-1-(4-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with an amino group and a 4-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(2-amino-1-(4-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the amino and 4-aminophenyl groups. The final step involves the attachment of the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(2-amino-1-(4-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1-(2-amino-1-(4-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of amino-substituted pyrrolidine derivatives on biological systems. It can serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-amino-1-(4-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar tert-butyl carbamate group but lacking the pyrrolidine and amino-substituted phenyl groups.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another compound with a tert-butyl carbamate group but featuring a bicyclic structure.
Uniqueness
tert-Butyl (1-(2-amino-1-(4-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate is unique due to its combination of a pyrrolidine ring and amino-substituted phenyl group. This structure provides distinct reactivity and binding properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
886365-35-1 |
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Molecular Formula |
C17H28N4O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-amino-1-(4-aminophenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)20-14-8-9-21(11-14)15(10-18)12-4-6-13(19)7-5-12/h4-7,14-15H,8-11,18-19H2,1-3H3,(H,20,22) |
InChI Key |
VKXBJVVMIPLVRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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